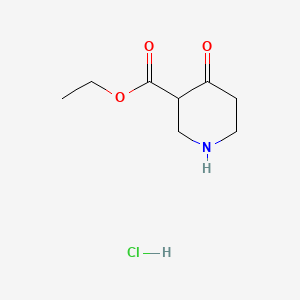![molecular formula C6H4ClN3 B1584376 3-氯-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 4922-74-1](/img/structure/B1584376.png)
3-氯-[1,2,4]三唑并[4,3-a]吡啶
描述
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a chlorine atom attached to the triazole ring.
科学研究应用
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, such as c-Met and VEGFR-2.
Agrochemistry: The compound and its derivatives have shown potential as antifungal and insecticidal agents.
Materials Science: It is used in the synthesis of novel materials with unique properties.
作用机制
Target of Action
Similar compounds have been found to target vegfr-2 kinase, a critical component in cancer angiogenesis .
Mode of Action
Related compounds have been shown to inhibit the activity of targeted kinases, thereby suppressing tumor growth .
Biochemical Pathways
Similar compounds have been found to interfere with the vegf signaling pathway, which plays a crucial role in angiogenesis .
Result of Action
Related compounds have been found to exhibit cytotoxic activities against various cancer cell lines .
生化分析
Biochemical Properties
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan . Additionally, it interacts with other biomolecules through hydrogen bonding and dipole interactions, further influencing various biochemical pathways .
Cellular Effects
The effects of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine has been shown to alter gene expression patterns, leading to changes in the production of various proteins and enzymes . These effects on cellular processes highlight the potential of this compound in therapeutic applications, particularly in the treatment of cancer and other diseases.
Molecular Mechanism
At the molecular level, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of IDO1, this compound prevents the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a reduction in kynurenine levels, which can modulate immune responses and potentially enhance the efficacy of immunotherapeutic agents . Additionally, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine can interact with other biomolecules through hydrogen bonding and dipole interactions, further influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, potentially reducing its efficacy . Long-term studies in vitro and in vivo have also indicated that this compound can have sustained effects on cellular function, particularly in the modulation of immune responses and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to modulate immune responses and inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular and biochemical processes .
Metabolic Pathways
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the tryptophan metabolism pathway, where this compound inhibits the activity of IDO1, leading to changes in the levels of tryptophan and its metabolites . Additionally, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine can influence other metabolic pathways by interacting with enzymes involved in cellular respiration and energy production . These interactions can lead to changes in metabolic flux and the levels of various metabolites, further influencing cellular function and biochemical processes .
Transport and Distribution
The transport and distribution of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine within cells and tissues are critical factors that influence its activity and efficacy. This compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine within tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localization patterns influence the compound’s activity and efficacy, further highlighting its potential in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of acylated 2-hydrazinopyridines or the oxidative cyclization of 2-pyridylhydrazones . One common method includes the condensation of aldehydes with 2-hydrazinopyridine in ethanol, followed by iodine-induced oxidative cyclization . Another method involves the use of an iodine/dimethyl sulfoxide system to oxidize aryl methyl ketones to aldehydes, which then undergo cyclization with 2-hydrazinopyridines .
Industrial Production Methods
Industrial production methods for 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and reduce costs.
化学反应分析
Types of Reactions
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Iodine and Dimethyl Sulfoxide: Used for oxidative cyclization reactions.
Amines and Thiols: Common nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines .
相似化合物的比较
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives, such as:
3-Amino-[1,2,4]triazolo[4,3-a]pyridine: This compound has an amino group instead of a chlorine atom and is used in the synthesis of various pharmaceuticals.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine: This derivative has a methyl group and is used in different chemical reactions and applications.
The uniqueness of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine lies in its chlorine atom, which makes it a versatile intermediate for further chemical modifications and applications .
属性
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZRYSIBSLHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290400 | |
| Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4922-74-1 | |
| Record name | 4922-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)

